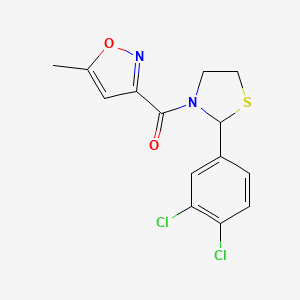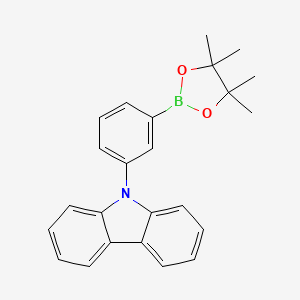![molecular formula C14H12Cl2N2O3 B2515393 methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 400084-77-7](/img/structure/B2515393.png)
methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate," is not directly mentioned in the provided papers. However, the papers do discuss various methyl carbamates with different substituents and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies provide insights into the broader class of compounds to which the compound of interest belongs, and thus, the findings may be extrapolated to some extent to understand its characteristics .
Synthesis Analysis
The synthesis of methyl carbamates often involves the condensation of amines with methyl chloroacetylcarbamate or similar reagents. For example, a novel one-step condensation method was used to synthesize a series of methyl imidazo-[1,2-a]pyridine-2-carbamates for anthelmintic testing . Similarly, methyl N-(1H-benzimidazol-2-yl) carbamates were synthesized using cyclization of diamines and methyl carbamimidothionate . These methods indicate that the synthesis of the compound of interest may also involve similar condensation or cyclization reactions.
Molecular Structure Analysis
The molecular structure of carbamates is often elucidated using NMR, mass spectrometry, and sometimes crystallography. For instance, the structure of various methyl carbamates was confirmed using 1H- and 13C-NMR, and mass spectral data . The molecular structure of the compound of interest would likely be characterized using similar analytical techniques to confirm the presence of the dichlorobenzyl and pyridinyl groups.
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including aminolysis, hydrolysis, and reactions with nucleophiles. The reactivity of bis(carbamates) was compared using a model nucleophile, indicating that the oxidation state of certain substituents can affect reactivity . The compound of interest may also exhibit specific reactivity patterns based on its dichlorobenzyl and pyridinyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates, such as solubility, stability, and reactivity, are influenced by their substituents. For example, the anthelmintic activity of certain carbamates was found to be dose-dependent, and their therapeutic index was determined through in vivo testing . The physical and chemical properties of the compound of interest would need to be determined through empirical testing, considering its unique substituents.
科学的研究の応用
Chemistry and Properties
Synthesis and Structural Variability
Research has explored the fascinating variability in the chemistry and properties of compounds similar to the one , focusing on their preparation procedures, spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. These studies highlight the potential for investigating unknown analogues of such compounds, suggesting areas for future research (Boča, Jameson, & Linert, 2011).
Environmental Impact and Degradation
Biorremediation of Carbamates
The environmental persistence and toxicity of N-methylcarbamates, including compounds structurally related to the one , have been mitigated through biorremediation approaches. These methods utilize microorganisms capable of degrading toxic molecules into less complex, non-toxic forms. A detailed analysis of degrading microorganisms, enzymes, and molecular mechanisms involved in these processes has been provided, underscoring the diversity of species and degradation pathways (Castellanos Rozo & Rache Caredenal, 2013).
Potential Therapeutic Uses
Pharmacological Activities
The exploration of heterocyclic N-oxide derivatives, which share a common structural motif with the compound , has demonstrated their importance in medicinal applications. These compounds have shown a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Their synthesis and chemistry have been crucial in developing new therapeutic agents and understanding their mechanism of action (Li et al., 2019).
特性
IUPAC Name |
methyl N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-14(20)17-12-6-3-7-18(13(12)19)8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOUMMGPKCFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

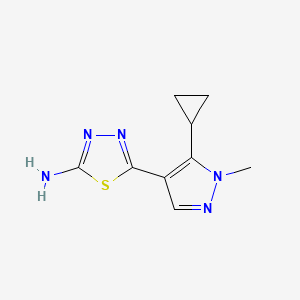

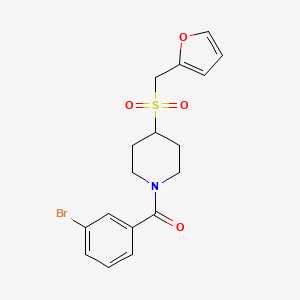
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)
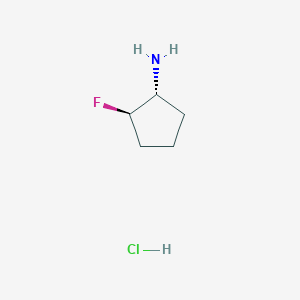
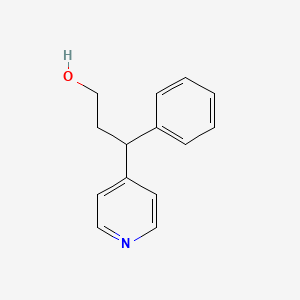
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)
